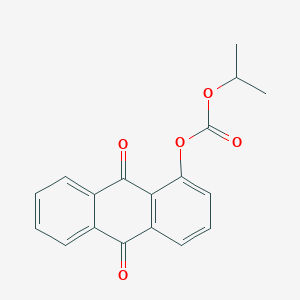
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s molecular formula is C({24})H({34})O(_{2}), and it is characterized by the presence of multiple double bonds and methyl groups along its carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of benzyl alcohol with 5,9,13-trimethyltetradeca-4,8,12-trienoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Farnesyl acetaldehyde: Similar in structure but differs in functional groups.
Geranyl acetone: Shares some structural features but has different applications.
Neryl acetate: Another related compound with distinct properties.
Uniqueness
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
33883-53-3 |
|---|---|
分子式 |
C24H34O2 |
分子量 |
354.5 g/mol |
IUPAC名 |
benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C24H34O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-18-24(25)26-19-23-16-6-5-7-17-23/h5-7,11,13,15-17H,8-10,12,14,18-19H2,1-4H3 |
InChIキー |
LFHVQOOHVQFFMT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)OCC1=CC=CC=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)


![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)








